3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

Catalog No.
S13496238
CAS No.
M.F
C16H16O2
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

Product Name

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

IUPAC Name

3-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-12-6-3-4-8-15(12)11-18-16-13(2)7-5-9-14(16)10-17/h3-10H,11H2,1-2H3

InChI Key

GKAYTIZZBDZPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2C

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is an organic compound characterized by its aromatic structure, featuring a benzaldehyde group substituted with a methoxy and a 2-methylbenzyl ether. Its molecular formula is C16H18O2, indicating the presence of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms. The compound exhibits a complex structure that contributes to its unique chemical properties and potential applications in various fields.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to yield primary alcohols.
  • Electrophilic Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various Lewis acids for electrophilic substitution.

Research into the biological activity of 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is limited, but compounds with similar structures have shown various biological activities. For instance, benzaldehyde derivatives are often investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific biological effects of this compound may depend on its interactions with cellular targets and pathways.

The synthesis of 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 3-methylphenol and 2-methylbenzyl chloride.
  • Etherification Reaction: An etherification reaction is performed where the phenolic hydroxyl group of 3-methylphenol reacts with 2-methylbenzyl chloride in the presence of a base (e.g., sodium hydride) to form the ether.
  • Formylation: The resulting ether is then subjected to formylation using reagents like paraformaldehyde or other aldehyde sources to introduce the aldehyde functional group.

These methods can be optimized for yield and purity through adjustments in reaction conditions such as temperature, solvent choice, and reaction time.

BenzaldehydeSimple aromatic aldehydeFlavoring, synthesis3-MethoxybenzaldehydeMethoxy group on the benzene ringFlavoring, fragrance4-MethoxybenzaldehydeDifferent methoxy positionSynthesis, pharmaceuticals3-Methyl-2-((2-methylbenzyl)oxy)benzaldehydeComplex structure with unique propertiesPharmaceuticals, fragrances

The unique structural features of 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde afford it distinct chemical reactivity and potential applications compared to these similar compounds. Further research could elucidate its specific advantages in various fields.

Studies on the interactions of 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde with biological systems are necessary to fully understand its potential effects. Preliminary investigations could involve assessing its binding affinity to specific receptors or enzymes relevant to its proposed applications.

Similar compounds include:

  • Benzaldehyde: A simple aromatic aldehyde used widely in organic synthesis and flavoring.
  • 3-Methoxybenzaldehyde: Exhibits similar structural features but includes a methoxy group instead of a methyl-benzyl ether.
  • 4-Methoxybenzaldehyde: Another derivative that possesses different substitution patterns affecting its reactivity and biological activity.

Comparison Table

Compound NameStructure Features

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

240.115029749 g/mol

Monoisotopic Mass

240.115029749 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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